(6-Bromonaphthalen-2-yl)hydrazine hydrochloride
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Overview
Description
(6-Bromonaphthalen-2-yl)hydrazine hydrochloride is a chemical compound with the molecular formula C10H10BrClN2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromine and hydrazine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromonaphthalen-2-yl)hydrazine hydrochloride typically involves the bromination of naphthalene followed by the introduction of the hydrazine group. One common method includes the following steps:
Bromination of Naphthalene: Naphthalene is reacted with bromine in the presence of a catalyst such as iron(III) bromide to produce 6-bromonaphthalene.
Hydrazination: The 6-bromonaphthalene is then reacted with hydrazine hydrate under reflux conditions to introduce the hydrazine group, forming (6-Bromonaphthalen-2-yl)hydrazine.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the (6-Bromonaphthalen-2-yl)hydrazine to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(6-Bromonaphthalen-2-yl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the hydrazine group into other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of substituted naphthalene derivatives.
Scientific Research Applications
(6-Bromonaphthalen-2-yl)hydrazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (6-Bromonaphthalen-2-yl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (6-Chloronaphthalen-2-yl)hydrazine hydrochloride
- (6-Fluoronaphthalen-2-yl)hydrazine hydrochloride
- (6-Iodonaphthalen-2-yl)hydrazine hydrochloride
Uniqueness
(6-Bromonaphthalen-2-yl)hydrazine hydrochloride is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can influence the compound’s reactivity and binding affinity, making it distinct from its chloro, fluoro, and iodo counterparts.
Properties
Molecular Formula |
C10H10BrClN2 |
---|---|
Molecular Weight |
273.55 g/mol |
IUPAC Name |
(6-bromonaphthalen-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C10H9BrN2.ClH/c11-9-3-1-8-6-10(13-12)4-2-7(8)5-9;/h1-6,13H,12H2;1H |
InChI Key |
GIWWEKBQMCGTFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1NN.Cl |
Origin of Product |
United States |
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